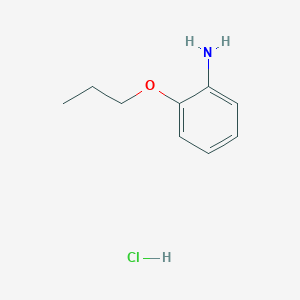2-Propoxyaniline hydrochloride
CAS No.: 220594-10-5
Cat. No.: VC4037401
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 220594-10-5 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | 2-propoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H |
| Standard InChI Key | JXKWRYBXSMQKBD-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1N.Cl |
| Canonical SMILES | CCCOC1=CC=CC=C1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
2-Propoxyaniline hydrochloride belongs to the class of aromatic amines, with systematic IUPAC nomenclature designating it as 2-propoxyaniline hydrochloride. The compound’s structure is defined by:
-
Aromatic core: A benzene ring providing planar geometry and π-conjugation.
-
Propoxy substituent: A three-carbon alkoxy chain (–OCH₂CH₂CH₃) at the ortho position, enhancing lipophilicity and influencing intermolecular interactions.
-
Hydrochloride salt: The amino group (–NH₂) is protonated to –NH₃⁺Cl⁻, improving solubility in polar solvents compared to the free base.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| CAS Registry Numbers | 220594-10-5; 4469-78-7 |
| IUPAC Name | 2-propoxyaniline hydrochloride |
| SMILES | CCCOC1=CC=CC=C1N.Cl |
| InChI Key | JXKWRYBXSMQKBD-UHFFFAOYSA-N |
The hydrochloride salt’s crystalline nature facilitates purification via recrystallization, though its exact solubility profile remains undercharacterized.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
-
¹H NMR (DMSO-d₆): Signals at δ 1.04 ppm (triplet, 3H, –CH₂CH₂CH₃), δ 1.77–1.87 ppm (sextet, 2H, –OCH₂CH₂CH₃), δ 3.93–4.04 ppm (triplet, 2H, –OCH₂–), and δ 6.34–7.27 ppm (aromatic protons) .
-
ESI-HRMS: A molecular ion peak at m/z 187.1090 ([M+H]⁺), aligning with the theoretical mass .
Synthesis and Industrial Preparation
Conventional Synthesis Routes
The synthesis of 2-propoxy-4-nitroaniline hydrochloride typically proceeds via a two-step protocol:
-
Alkylation of 2-aminophenol:
The reaction employs potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-propoxyaniline in ~65% efficiency . -
Salt Formation:
Treatment with concentrated hydrochloric acid in ethanol followed by crystallization isolates the hydrochloride salt.
Advanced Synthetic Modifications
Recent methodologies focus on functionalizing the aniline core for specialized applications:
-
Photoaffinity labeling probes: Introducing a diazirine group (–C(N₂)CF₃) at the meta position via Ullmann coupling and diaziridine oxidation enables covalent binding to biological targets .
-
Antimicrobial derivatives: Alkoxy chain elongation (e.g., sec-butoxy) enhances lipophilicity, improving membrane penetration against Staphylococcus aureus .
Table 2: Synthetic Derivatives and Their Applications
Applications in Pharmaceutical and Biochemical Research
Antimicrobial Activity
Ortho-substituted 2-propoxy derivatives exhibit potent activity against Gram-positive bacteria:
-
Minimum inhibitory concentration (MIC): 8–16 µg/mL for S. aureus, comparable to ampicillin .
-
Structure-activity relationship:
Sweetener Receptor Studies
5-Nitro-2-propoxyaniline serves as a high-potency sweetener (500× sucrose). Photoreactive derivatives (e.g., 3-trifluoromethyldiazirinyl) enable mapping of sweet taste receptor (T1R2/T1R3) binding pockets via UV-induced crosslinking .
Herbicidal Activity
Derivatives inhibit photosystem II (PSII) electron transport in chloroplasts:
-
IC₅₀: 12–45 µM, comparable to atrazine.
-
Mechanism: Competitive binding at the plastoquinone Q_B site, disrupting photosynthetic electron flow .
| Precaution | Measure |
|---|---|
| Personal protection | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| First aid | Flush eyes/skin with water if exposed |
| Storage | Cool, dry place away from oxidizers |
Environmental Impact
No ecotoxicity data is publicly available, but structural analogues suggest moderate persistence in soil (t₁/₂ = 30–60 days). Proper disposal via incineration is advised to prevent groundwater contamination.
Recent Advances and Future Directions
Photolabeling Probes for Structural Biology
Diazirine-functionalized derivatives enable covalent trapping of ligand-receptor complexes, facilitating cryo-EM and X-ray crystallography studies of sweet taste receptors .
Antibiotic Adjuvant Development
Co-administration with β-lactam antibiotics shows synergistic effects against methicillin-resistant S. aureus (MRSA), potentially overcoming resistance mechanisms .
Agricultural Chemistry
PSII-inhibiting derivatives are being evaluated as pre-emergent herbicides, offering an alternative to triazine-class herbicides facing regulatory restrictions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume